1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride
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Overview
Description
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids have unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride typically involves the alkylation of imidazole with 1-chlorobutane-4-sulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:
Alkylation: Imidazole is reacted with 1-chlorobutane-4-sulfonic acid in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified through recrystallization or distillation to obtain the desired ionic liquid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloride ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Silver nitrate for chloride substitution.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced imidazolium compounds.
Substitution: Imidazolium salts with different anions.
Scientific Research Applications
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in green chemistry protocols.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biofuels and as an electrolyte in batteries.
Mechanism of Action
The mechanism by which 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride exerts its effects is primarily through its ionic nature. The compound interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate the dissolution of materials and catalysis of reactions. The sulfonic acid group enhances its acidity, making it an effective catalyst in acid-catalyzed reactions .
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium chloride
- 1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate
Uniqueness: 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride is unique due to its sulfonic acid group, which imparts higher acidity and enhances its catalytic properties compared to other imidazolium-based ionic liquids. This makes it particularly useful in acid-catalyzed reactions and applications requiring strong acidic conditions .
Properties
Molecular Formula |
C8H15ClN2O3S |
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Molecular Weight |
254.74 g/mol |
IUPAC Name |
4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid;chloride |
InChI |
InChI=1S/C8H14N2O3S.ClH/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;/h5-6,8H,2-4,7H2,1H3;1H |
InChI Key |
YVNHBJCLJKIMBH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.[Cl-] |
Origin of Product |
United States |
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